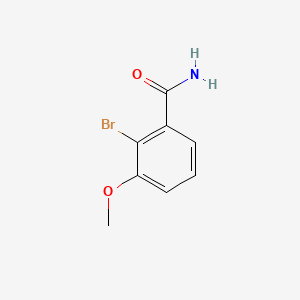

2-Bromo-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-3-methoxybenzamide” is a chemical compound that belongs to the class of benzamides . It is also known as “Benzamide, o-bromo-” or "o-Bromobenzamide" . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of “2-Bromo-3-methoxybenzamide” or similar compounds often involves a series of reactions starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methoxybenzamide” can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display in the viewer .

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-methoxybenzamide” can be analyzed using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates in the reactions . For example, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methoxybenzamide” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Aplicaciones Científicas De Investigación

Antibacterial Potential

A significant application of derivatives similar to 2-Bromo-3-methoxybenzamide involves the synthesis and characterization of potent inhibitors targeting the bacterial cell division protein FtsZ. These derivatives, including 3-methoxybenzamide analogs, have shown potent antistaphylococcal activity with improved pharmaceutical properties, suggesting their potential as antibacterial agents. For instance, compounds optimized from 3-methoxybenzamide derivatives demonstrated superior in vitro potency and in vivo efficacy against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their promise as novel antibacterial drugs (Haydon et al., 2010), (Stokes et al., 2012).

Cancer Research

The compound's derivatives have been explored in cancer research, particularly in the synthesis and evaluation of high-affinity ligands for sigma-2 receptors, which are upregulated in proliferating tumor cells. Research into 76Br-labeled compounds derived from 3-methoxybenzamide analogs has shown potential for identifying breast tumors in vivo, indicating the relevance of these compounds in developing PET radiotracers for solid tumor imaging (Rowland et al., 2006).

G Protein-Coupled Receptor (GPR35) Research

Another intriguing application area is the study of G protein-coupled receptors (GPR35). Derivatives of 2-Bromo-3-methoxybenzamide have been utilized to develop potent and selective agonists for GPR35. These compounds exhibit high affinity and selectivity, offering new insights into the receptor's physiological role and therapeutic potential, notably in contexts like inflammation and pain where GPR35 may play a significant role (Thimm et al., 2013).

Antioxidant and Radical Scavenging Activities

Studies on marine red algae have identified bromophenol derivatives, structurally related to 2-Bromo-3-methoxybenzamide, exhibiting potent radical scavenging activity. These findings suggest potential applications of such compounds in food and pharmaceutical industries as natural antioxidants to mitigate oxidative stress-related damages (Li et al., 2012).

Propiedades

IUPAC Name |

2-bromo-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMGYNKVUKZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744651 |

Source

|

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybenzamide | |

CAS RN |

1261571-70-3 |

Source

|

| Record name | 2-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)

![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)